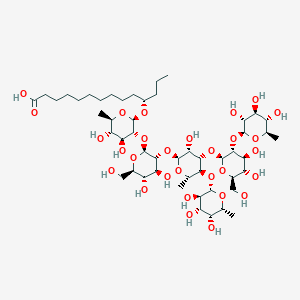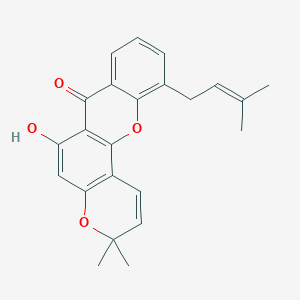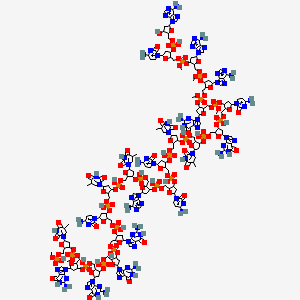
Lasmiditan hydrochloride
概要
説明
- それは 5-HT (1F) 受容体 に対する高選択的アゴニストとして作用します。
- インビトロ結合研究では、5-HT (1F) 受容体における Ki 値 が 2.21 nM であることが示されています .
- ラスミジタンは、特に 片頭痛 に関連する研究に関連しています。
ラスミジタン塩酸塩: (別名 ) は、中枢作用型の新規化合物です。
準備方法
合成経路: ラスミジタンの合成経路は、市販の前駆体から始まるいくつかのステップを含みます。
反応条件: 合成で使用される特定の反応条件と試薬は、独自のものです。ただし、通常、複数の化学変換が含まれます。
工業生産: 工業規模の生産方法は広く公開されていませんが、収率、純度、および安全性を最適化する可能性が高いです。
化学反応の分析
反応: ラスミジタンは、, , およびを含むさまざまな反応を起こす可能性があります。
一般的な試薬: これらの反応で使用される特定の試薬は、独自のものです。
主な生成物: 合成中に生成される主な生成物は、ラスミジタン自体とその中間体です。
科学研究への応用
化学: ラスミジタンのユニークな薬理学的プロファイルは、セロトニン受容体とそのモジュレーションを研究する上で価値があります。
生物学: 研究者は、神経シグナル伝達経路への影響と潜在的な治療的応用を探求しています。
医学: ラスミジタンは、片頭痛治療における有効性を調査されています。
産業: 産業への応用には、創薬と関連する研究が含まれる可能性があります。
科学的研究の応用
Chemistry: Lasmiditan’s unique pharmacological profile makes it valuable for studying serotonin receptors and their modulation.
Biology: Researchers explore its effects on neuronal signaling pathways and potential therapeutic applications.
Medicine: Lasmiditan is investigated for its efficacy in treating migraines.
Industry: Its industrial applications may include drug development and related research.
作用機序
- ラスミジタンは、5-HT (1F) 受容体 を選択的に活性化することで作用します。
- その作用に関与する分子標的と下流経路はまだ調査中です。
類似の化合物との比較
ユニークさ: ラスミジタンは、5-HT (1F) 受容体に対する高い選択性により際立っています。
類似の化合物: ラスミジタンはユニークですが、セロトニン受容体を標的とする他の化合物には、 (第1世代の 5-HT (1F) 受容体アゴニスト) と関連するアナログ[,,]があります。
類似化合物との比較
Uniqueness: Lasmiditan stands out due to its high selectivity for the 5-HT (1F) receptor.
Similar Compounds: While Lasmiditan is unique, other compounds targeting serotonin receptors include (a first-generation 5-HT (1F) receptor agonist) and related analogs[,,].
特性
IUPAC Name |
2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2.ClH/c1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22;/h2-4,9-11H,5-8H2,1H3,(H,23,24,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTPRLDGGGYWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613677-28-4 | |
| Record name | Benzamide, 2,4,6-trifluoro-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613677-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lasmiditan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0613677284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-trifluoro-N-[6-(1-methylpiperidine-3-carbonyl)-2-pyridyl]benzamide;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LASMIDITAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7A23C6P5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B1257169.png)
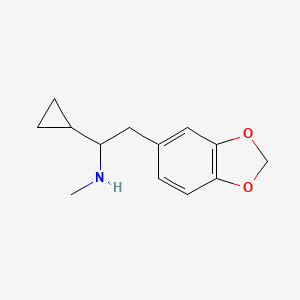
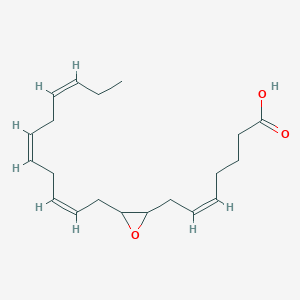
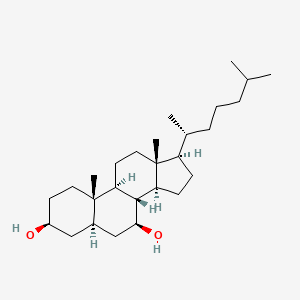
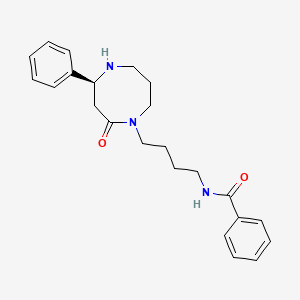
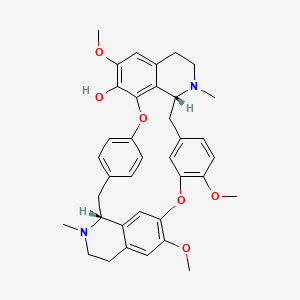


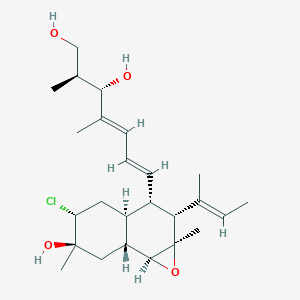
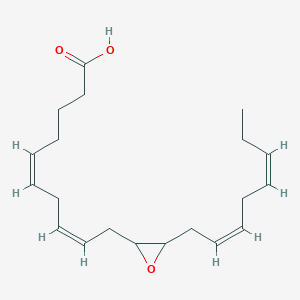
![2-Chloro-3-[2-(4-methylphenyl)-5-tetrazolyl]pyridine](/img/structure/B1257186.png)
